1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene
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Overview
Description
Methane, bis(p-chlorophenyl)-dichloro- is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two p-chlorophenyl groups attached to a methane core, with two chlorine atoms also bonded to the central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methane, bis(p-chlorophenyl)-dichloro- typically involves the reaction of p-chlorobenzene with chloromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
- p-chlorobenzene and chloromethane.
Catalyst: Aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Conditions: Elevated temperature (around 100-150°C) and pressure.
Industrial Production Methods
In industrial settings, the production of methane, bis(p-chlorophenyl)-dichloro- is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methane, bis(p-chlorophenyl)-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
- p-chlorobenzoic acid. p-chlorophenylmethane. p-bromophenylmethane or p-iodophenylmethane.
Scientific Research Applications
Methane, bis(p-chlorophenyl)-dichloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methane, bis(p-chlorophenyl)-dichloro- involves its interaction with specific molecular targets and pathways. It can modulate the activity of nuclear receptors, such as the orphan nuclear receptor Nurr1, leading to changes in gene expression and cellular responses. The compound’s effects on cellular signaling pathways, including those involved in apoptosis and inflammation, contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1-bis(p-chlorophenyl)-2,2-dichloroethane (DDD): A metabolite of DDT with similar structural features.
1,1-bis(p-chlorophenyl)-2,2,2-trichloroethane (DDT): A well-known pesticide with related chemical properties.
1,1-bis(p-chlorophenyl)-ethylene oxide: A likely metabolite with alkylating properties.
Uniqueness
Methane, bis(p-chlorophenyl)-dichloro- is unique due to its specific substitution pattern and the presence of two p-chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
7457-25-2 |
---|---|
Molecular Formula |
C13H8Cl4 |
Molecular Weight |
306 g/mol |
IUPAC Name |
1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H |
InChI Key |
CYRZYVXEHUQRAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
Key on ui other cas no. |
7457-25-2 |
Origin of Product |
United States |
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